2,3-Dichloropropionamide
Overview
Description
2,3-Dichloropropionamide is a chemical compound that is not directly described in the provided papers. However, related compounds with similar structural motifs or functional groups have been studied. For instance, 3-chloropropionamide has been characterized, revealing its crystal structure and intermolecular hydrogen bonding patterns . This information can provide insights into the behavior of chlorinated propionamides, which may share some physical and chemical properties with this compound.
Synthesis Analysis
The synthesis of chlorinated propionamides and related compounds involves various chemical reactions. For example, 3-Chloro-N-hyroxy-2,2-dimethylpropionamide was synthesized through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, dendritic polyamides were synthesized using a one-pot procedure involving the activation of carboxyl groups and condensation with an aminodicarboxylic acid . These methods demonstrate the synthetic approaches that could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of chlorinated amides has been determined using various analytical techniques. For instance, the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods, and the results were compared with X-ray diffraction data . The crystal structure of 3-chloropropionamide was also determined, providing bond distances and information about the molecular conformation . These studies contribute to our understanding of the molecular structure of chlorinated amides.
Chemical Reactions Analysis
The chemical reactivity of chlorinated amides can be inferred from the synthesis and modification of related compounds. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involved the reaction of a chlorinated aminopyridine with a chlorinated pyridine carboxylic acid . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from a chlorinated cyclopropanecarboxylic acid illustrates the reactivity of chlorinated propenyl groups . These reactions highlight the potential reactivity of this compound in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated amides can be deduced from the properties of similar compounds. The crystal structure of 3-chloropropionamide reveals its ability to form intermolecular hydrogen bonds, which could influence its melting point, solubility, and other physical properties . The vibrational spectroscopy data of 2-chloro-N-(diethylcarbamothioyl)benzamide provide insights into the compound's chemical bonds and functional groups . These properties are essential for understanding the behavior of chlorinated amides in different environments and applications.
Scientific Research Applications
Food Chemistry and Toxicology : 3-Monochloropropane-1,2-diol (3-MCPD) is a related compound that has been identified as a heat-induced food contaminant. Research has explored its formation, occurrence in foods, analytical methods, and toxicological aspects. This includes its impact on infant foods and potential hazards for infants (Jędrkiewicz et al., 2016).
Chemical Synthesis : 3-Chloropropionyl chloride is used in adhesives, pharmaceuticals, herbicides, and fungicides. A continuous flow procedure for its production offers a safer, more efficient alternative to traditional methods. This process could be relevant to the synthesis and application of 2,3-Dichloropropionamide (Movsisyan et al., 2018).
Toxicity Studies : 2,3-Dichloropropionic acid, which may have similarities to this compound, has been studied for its acute and subacute toxicity in rats. Understanding its toxicological profile can inform safety assessments for related compounds (Hasegawa et al., 1990).
Agricultural Applications : Studies on 1,3-dichloropropene (1,3-D) for pest control in crops like tomatoes demonstrate its effectiveness in managing nematodes, soil-borne diseases, and weeds. This suggests potential agricultural applications for similar compounds like this compound (Gilreath et al., 2004).
Environmental Impact : The sorption of 2,3-dichloropropionanilide on different soils highlights its interaction with the environment, which is crucial for understanding the fate and transport of such chemicals in agricultural settings (Kankou et al., 2013).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that many carboxylic acid amides interact with their targets by binding to specific sites, which can lead to changes in the target’s activity .
Biochemical Pathways
Carboxylic acid amides, in general, can participate in various biochemical pathways, including catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, often requiring energy .
properties
IUPAC Name |
2,3-dichloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQSRDWXDLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871293 | |
Record name | 2,3-Dichloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19433-84-2 | |
Record name | 2,3-Dichloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19433-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19433-84-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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